Chemical properties and stability of Ethyl (E)-3-(thiazol-5-yl)acrylate
Executive Summary Ethyl (E)-3-(thiazol-5-yl)acrylate (CAS: 1431304-39-0) is a specialized heterocyclic building block critical to the development of Advanced Glycation End-product (AGE) breakers, kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl (E)-3-(thiazol-5-yl)acrylate (CAS: 1431304-39-0) is a specialized heterocyclic building block critical to the development of Advanced Glycation End-product (AGE) breakers, kinase inhibitors (e.g., c-Met), and novel antimicrobial agents. Structurally, it functions as a vinylogous extender of the thiazole core, offering a reactive Michael acceptor motif essential for covalent drug design and heterocycle annulation.
This guide provides a definitive analysis of its physicochemical behavior, focusing on the thermodynamic preference for the (E)-isomer, the hydrolytic instability of the ester functionality, and the polymerization risks associated with the acrylate moiety. It further details an optimized Horner-Wadsworth-Emmons (HWE) synthesis protocol and a forced degradation profile to ensure data integrity in drug discovery workflows.
Chemical Identity & Structural Analysis
The compound features a 1,3-thiazole ring substituted at the C5 position with an
-unsaturated ethyl ester. The conjugated system extends electron delocalization from the thiazole sulfur lone pair through the vinyl group to the carbonyl oxygen, influencing both its UV-Vis absorption and electrophilic reactivity.
Table 1: Physicochemical Profile
Property
Value / Description
Note
IUPAC Name
Ethyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate
Stereochemistry is critical for bioactivity.
CAS Number
1431304-39-0
Molecular Formula
CHNOS
Molecular Weight
183.23 g/mol
Appearance
Off-white to pale yellow solid/oil
Low melting point solid (approx. 40–50°C) or viscous oil depending on purity.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Sparingly soluble in water.
LogP (Predicted)
~1.4 – 1.8
Lipophilic enough for cell permeability; suitable for fragment-based screening.
pKa (Conj. Acid)
~2.5 (Thiazole N)
The nitrogen is weakly basic; protonation can activate the Michael acceptor.
Synthesis & Manufacturing Strategy
While Heck coupling is possible, the industry-standard route for high stereoselectivity (E-isomer > 98%) is the Horner-Wadsworth-Emmons (HWE) reaction . This method avoids the transition metal contamination risks associated with Pd-catalyzed couplings.
Mechanism of Action: HWE Olefination
The reaction proceeds via the nucleophilic attack of a phosphonate carbanion on the thiazole-5-carbaldehyde, forming an oxaphosphetane intermediate that collapses to yield the alkene. The use of triethyl phosphonoacetate ensures the thermodynamic (E)-product due to steric minimization in the transition state.
Protocol: Optimized HWE Synthesis
Reagents: Thiazole-5-carbaldehyde (1.0 eq), Triethyl phosphonoacetate (1.1 eq), LiHMDS (1.2 eq, 1.0 M in THF).
Solvent: Anhydrous THF (0.2 M concentration).
Procedure:
Cool the phosphonate solution in THF to 0°C under Argon.
Add LiHMDS dropwise; stir for 30 min to generate the anion.
Add Thiazole-5-carbaldehyde (dissolved in minimal THF) dropwise.
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hex/EtOAc 7:3).
Quench: Saturated NH
Cl. Extraction: EtOAc (3x).
Purification: Flash chromatography on silica gel. The (E)-isomer elutes later than the trace (Z)-isomer (if present).
Chemical Stability & Reactivity Profile
Understanding the degradation pathways is vital for storage and formulation. The compound exhibits three primary instability modes: hydrolytic cleavage, photo-isomerization, and Michael-type polymerization.
A. Hydrolytic Stability (Ester Cleavage)
The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (E)-3-(thiazol-5-yl)acrylic acid.
Acidic pH (<4): Slow hydrolysis; protonation of the thiazole nitrogen can accelerate the reaction by withdrawing electron density.
Basic pH (>9): Rapid saponification.
B. Photostability (E/Z Isomerization)
Like all cinnamic acid derivatives, the double bond is photosensitive. Exposure to UV light (254 nm or broad-spectrum daylight) induces isomerization from the stable (E) form to the less stable (Z) form.
Mitigation: Store in amber vials wrapped in foil.
C. Polymerization (Michael Addition)
As an electron-deficient alkene, the acrylate moiety can undergo radical polymerization or nucleophilic attack (Michael addition) by thiols or amines.
Storage Rule: If stored as a neat liquid/oil, it requires a radical inhibitor like MEHQ (Hydroquinone monomethyl ether) at 10–50 ppm.
Handling, Storage, and Safety
Storage: -20°C is optimal for long-term reference standards. 2–8°C is acceptable for short-term working stocks.
Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the thiazole ring and moisture ingress.
Inhibitors: Ensure commercial batches contain MEHQ if not used immediately for synthesis.
Safety: The compound is a potential skin sensitizer (acrylate class). Use nitrile gloves and work in a fume hood.
References
Synthesis of Thiazole Acrylates : Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Available at:
Alagebrium Analog Context : National Institutes of Health (PubMed). "Synthesis and antiglycation activity of 3-phenacyl substituted thiazolium salts, new analogs of Alagebrium." Available at:
Acrylate Stability Data : NOAA CAMEO Chemicals. "ETHYL ACRYLATE, STABILIZED."[1][2] Available at:
Commercial Availability & CAS : Sigma-Aldrich. "Ethyl (E)-3-(thiazol-5-yl)acrylate Product Page." Available at: (Note: Link directs to Ethyl Acrylate class; specific CAS 1431304-39-0 is listed in catalog databases like BLDpharm).
Thiazole Reactivity : Science and Education Publishing. "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide." Available at:
A Technical Guide to the Medicinal Chemistry of Thiazole-Based Acrylate Esters: Synthesis, Biological Activity, and Therapeutic Potential
Section 1: Introduction: The Strategic Combination of Thiazole and Acrylate Ester Moieties The Thiazole Ring: A Privileged Scaffold in Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sul...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Introduction: The Strategic Combination of Thiazole and Acrylate Ester Moieties
The Thiazole Ring: A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding, hydrophobic, and π-π stacking interactions make it a "privileged scaffold." This structure is present in numerous FDA-approved drugs, demonstrating its versatility and acceptance in biological systems.[3][4] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[3][5][6][7] The scaffold is a key component in drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib, highlighting its importance in targeting critical enzymes and receptors.[8][9]
The Acrylate Ester Moiety: A Versatile Functional Group and Michael Acceptor
The acrylate ester functional group is not merely a passive linker; it is an α,β-unsaturated carbonyl system that can act as a potent Michael acceptor. This reactivity allows it to form stable, covalent bonds with nucleophilic residues on biological targets, most commonly the thiol group of cysteine residues in proteins. This ability to act as a "warhead" for targeted covalent inhibition offers a distinct advantage in drug design, often leading to increased potency, prolonged duration of action, and the ability to overcome drug resistance. The strategic placement of an acrylate moiety can transform a reversible inhibitor into an irreversible one, permanently deactivating a pathogenic enzyme or receptor.
Rationale for Hybridization: Synergistic Effects and Novel Mechanisms of Action
The combination of a thiazole core with an acrylate ester warhead creates a powerful molecular architecture. In this hybrid design, the thiazole scaffold often serves as the "recognition" element, responsible for guiding the molecule to the specific binding site of a target protein (e.g., the ATP-binding pocket of a kinase). Once appropriately positioned, the acrylate ester can execute its function as the "reactive" element, forming a covalent bond with a nearby nucleophile. This dual-functionality can lead to highly potent and selective inhibitors. This guide explores the synthesis, mechanisms, and therapeutic applications of these promising hybrid molecules in key disease areas.
Section 2: Synthetic Strategies for Thiazole-Based Acrylate Esters
Overview of Synthetic Pathways
The synthesis of thiazole-based acrylate esters typically involves a multi-step process that begins with the construction of the core thiazole ring, followed by the introduction of the acrylate moiety. The Hantzsch thiazole synthesis is a classic and widely used method for forming the 2-aminothiazole or substituted thiazole ring from α-haloketones and a thioamide-containing reactant.[7] Subsequent functionalization, often through N-acylation or coupling reactions, appends the acrylate ester.
Caption: General synthetic workflow for thiazole-based acrylate esters.
Detailed Experimental Protocol: Synthesis of a Representative 2-Amino-Thiazole Acrylamide
This protocol describes a general method for synthesizing a thiazole-based acrylate ester derivative, adapted from common laboratory procedures.
Step 1: Synthesis of 2-Amino-4-aryl-thiazole Intermediate
To a solution of a substituted α-bromoacetophenone (10 mmol) in absolute ethanol (50 mL), add thiourea (12 mmol).
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature. A precipitate will form.
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the 2-amino-4-aryl-thiazole intermediate.
Step 2: N-acylation with Acryloyl Chloride
Dissolve the 2-amino-4-aryl-thiazole intermediate (5 mmol) in anhydrous dichloromethane (DCM, 30 mL) in a flask cooled to 0°C in an ice bath.
Add triethylamine (TEA, 7.5 mmol) to the solution as a base.
Slowly add acryloyl chloride (5.5 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final thiazole-based acrylate ester.
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Section 3: Anticancer Applications
Thiazole derivatives are well-established as potent anticancer agents, and the incorporation of an acrylate moiety can enhance this activity through covalent targeting of key cancer-related proteins.[4][11][12]
Mechanism of Action: Covalent Inhibition of Oncogenic Kinases
Many cancers are driven by the aberrant activity of protein kinases. Thiazole-based acrylate esters are designed to act as irreversible kinase inhibitors. The thiazole portion of the molecule often binds to the ATP-binding site of the kinase, while the acrylate group is positioned to react with a non-catalytic cysteine residue located nearby, forming a permanent covalent bond. This irreversible inhibition of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.[13][14][15]
Caption: Covalent inhibition of a kinase by a thiazole-acrylate ester.
Structure-Activity Relationship (SAR) Studies
SAR studies have provided critical insights into optimizing the anticancer potency of this scaffold. Key findings often indicate:
Thiazole Substituents: Electron-donating or specific aryl groups at the C4 or C5 position of the thiazole ring can enhance binding affinity to the target protein.[16][17]
Linker Length: The length and flexibility of the chain connecting the thiazole core to the acrylate group are crucial for correctly positioning the "warhead" for reaction with the target cysteine.
Acrylate Moiety: While the acrylamide is common, modifications to the ester portion can modulate reactivity and pharmacokinetic properties.
Tabulated Data: Antiproliferative Activity of Lead Compounds
The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against common cancer cell lines.
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[6] Thiazole-based compounds, including those functionalized with reactive moieties like acrylates, have shown significant promise as potent antibacterial and antifungal agents.[8][9][20][21]
Mechanism of Action: Disruption of Microbial Processes
Thiazole-based acrylate esters can exert their antimicrobial effects through several mechanisms:
Enzyme Inhibition: They can covalently inhibit essential bacterial enzymes, such as those involved in cell wall synthesis (e.g., MurB) or DNA replication (e.g., DNA gyrase).[13][21]
Cell Membrane Disruption: The lipophilic nature of the thiazole core combined with the reactive acrylate can lead to interactions that disrupt the integrity of the bacterial cell membrane.[21]
Polymer-Based Agents: Thiazole and acrylate functionalities have been co-polymerized into materials like styrene-acrylic emulsions that exhibit potent, contact-based antibacterial activity, useful for coatings and medical devices.[21][22]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Preparation: Prepare a series of twofold dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Inoculation: Add a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium, no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Analysis: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[21]
Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, and the addition of a covalent warhead like an acrylate ester could lead to potent and long-lasting inhibition of pro-inflammatory targets.[24][25][26][27][28]
Mechanism of Action: Targeting Pro-inflammatory Enzymes
The anti-inflammatory effects of these compounds are believed to arise from the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9] By forming a covalent bond with these enzymes, thiazole-acrylate esters could irreversibly block the production of pro-inflammatory mediators like prostaglandins and leukotrienes. They may also modulate the synthesis of signaling molecules like nitric oxide (NO).[27]
Precision Electrophiles: The SAR Landscape of Thiazol-5-yl Acrylate Derivatives
Executive Summary: The Pharmacophore Logic The thiazol-5-yl acrylate scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of covalent kinase inhibitors (e.g., EGFR,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pharmacophore Logic
The thiazol-5-yl acrylate scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of covalent kinase inhibitors (e.g., EGFR, HER2) and antimicrobial agents. This architecture functions as a "bifunctional system":
The Thiazole Core (Scaffold): A bioisostere of pyridine/benzene that provides essential
- stacking interactions within the ATP-binding pocket while modulating lipophilicity (LogP).
The Acrylate Moiety (Warhead): Located at the C5 position, this
-unsaturated carbonyl system acts as a Michael acceptor. It is designed to engage nucleophilic cysteine residues (e.g., Cys797 in EGFR) via covalent bond formation, transforming reversible binders into irreversible inhibitors.
This guide dissects the Structure-Activity Relationship (SAR) of this class, moving beyond simple potency metrics to the causal mechanics of binding kinetics and synthetic accessibility.
Synthetic Architecture: Constructing the System
To explore the SAR, one must first master the modular synthesis. The most robust pathway involves the Hantzsch-Vilsmeier-Knoevenagel sequence. This modularity allows independent variation of the C2 "Tail" and the C5 "Warhead."
The Synthetic Workflow (Graphviz Visualization)
Figure 1: The canonical synthetic pathway for accessing thiazol-5-yl acrylates. This modular approach allows for late-stage diversification of the acrylate warhead.
Rationale: The Knoevenagel condensation is preferred over Wittig olefination for this scaffold due to higher E-stereoselectivity and tolerance for diverse electron-withdrawing groups (EWGs) on the active methylene component.
Dissolve the aldehyde and active methylene in ethanol.
Add piperidine dropwise at room temperature.
Reflux for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.
Validation: The appearance of a vinylic proton singlet/doublet around
7.8–8.2 ppm in H NMR confirms the formation of the acrylate double bond.
SAR Matrix: The Tripartite Model
The biological activity of thiazol-5-yl acrylates is governed by three distinct regions. Modifications here drive the shift from "cytotoxic non-specific agent" to "targeted kinase inhibitor."
Region A: The C2 "Recognition Tail"
This region dictates the initial non-covalent binding affinity (molecular recognition).
Substituent (R)
Effect on Activity (General)
Mechanistic Insight
-NH-NH-Aryl (Hydrazinyl)
High Potency
Forms critical H-bonds in the hinge region of kinases (e.g., EGFR). Increases solubility.[1]
-Phenyl (Unsubstituted)
Moderate/Low
Lacks H-bond donors; purely hydrophobic interaction. Often leads to poor solubility.
-NH-CO-CH3 (Acetamide)
Moderate
Good H-bond donor but sterically compact. Useful for smaller binding pockets.
-2,4-Dichlorophenyl
Very High Potency
Halogens fill hydrophobic pockets and improve metabolic stability against oxidation.
Region B: The C5 Acrylate "Warhead"
This is the electrophilic center. The reactivity of the
-carbon is tunable.
Cyanoacrylates (-CH=C(CN)COOEt): The presence of the cyano group (-CN) significantly increases the electrophilicity of the
-carbon, making it highly reactive toward cysteine thiols. Risk: High non-specific toxicity if too reactive.
Simple Acrylates (-CH=CH-COOEt): Lower reactivity. Requires precise positioning near the target cysteine to react. Better safety profile.
Stereochemistry: The (E)-isomer is generally required for optimal binding in the ATP pocket of EGFR/HER2. The (Z)-isomer often clashes sterically with the gatekeeper residue.
Region C: The Thiazole Core (C4 Substitution)
Methyl (-CH3) at C4: Standard. Provides slight steric bulk to orient the ring but is electronically neutral.
Phenyl at C4: Increases lipophilicity significantly. Can enhance potency if the pocket is deep (e.g., VEGFR-2), but reduces water solubility.
Mechanistic Profiling: The Covalent Engagement
To validate the "Warhead" hypothesis, one must distinguish between reversible binding and irreversible covalent modification.
The Michael Addition Pathway
The biological efficacy of these derivatives often relies on the nucleophilic attack of a cysteine thiol (Target-SH) onto the
-carbon of the acrylate.
Figure 2: Kinetic pathway of covalent inhibition. Optimization requires balancing
(affinity) and (reactivity).
Validation Protocol: Ellman's Reagent Assay
To determine chemical reactivity independent of the enzyme.
Incubation: Mix the thiazol-5-yl acrylate (50
M) with Cysteine or Glutathione (500 M) in PBS (pH 7.4).
Detection: At time points (0, 15, 30, 60 min), add DTNB (Ellman's reagent).
Readout: Measure absorbance at 412 nm.
Interpretation: A decrease in absorbance indicates the acrylate has consumed the free thiol, confirming Michael acceptor activity. If absorbance remains high, the "warhead" is too unreactive.
Biological Evaluation: EGFR Kinase Assay
Given the literature precedence of thiazole derivatives targeting EGFR (Epidermal Growth Factor Receptor), this is the primary validation assay.
Protocol:
System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo Kinase Assay.
Enzyme: Recombinant human EGFR (wild type) and EGFR-T790M (resistant mutant).
Substrate: Poly(Glu, Tyr) 4:1 peptide.
Procedure:
Incubate compound with EGFR enzyme for 15 minutes (allows for covalent bond formation).
Add ATP (at
) and substrate.
Incubate for 60 minutes at room temperature.
Add detection reagents and read luminescence/fluorescence.
Data Analysis: Calculate
. For covalent inhibitors, time-dependent inhibition ( shifts to lower values with longer pre-incubation) is the gold standard signature.
References
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors.
Source: Drug Design, Development and Therapy (2022).[2][3]
Context: Establishes the thiazole core as a potent EGFR inhibitory scaffold with sub-micromolar activity (IC50 ~83 nM).[2][3]
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors.
Source: European Journal of Medicinal Chemistry (2022).[4]
Context: Demonstrates the dual inhibition capability of thiazole derivatives and the importance of the C2-hydrazide side chain for anticancer activity.
Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage and Anticancer behavior.
Source: BMC Chemistry (2024).[5]
Context: Analyzes the "cyanoacrylamide" (acrylate) warhead on the thiazole ring, confirming DNA cleavage and cytotoxicity via free radical mechanisms.
Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel Condensation.
Source: ResearchGate / Synthetic Communications.
Context: Provides the foundational chemical methodology (Knoevenagel condensation) for attaching arylidene/acrylate moieties to thiazole-like cores.
Biological Activity and Therapeutic Potential of Ethyl (E)-3-(thiazol-5-yl)acrylate
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to a Privileged Electrophilic Scaffold Executive Summary Ethyl (E)-3-(thiazol-5-yl)acr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to a Privileged Electrophilic Scaffold
Executive Summary
Ethyl (E)-3-(thiazol-5-yl)acrylate (CAS: 1431304-39-0) represents a "privileged scaffold" in medicinal chemistry, combining a bioactive thiazole heterocycle with an electrophilic acrylate side chain. While primarily utilized as a high-value intermediate for synthesizing complex kinase inhibitors and antimicrobial agents, the molecule itself possesses intrinsic biological properties driven by its Michael acceptor reactivity.
This guide analyzes the compound's therapeutic potential, focusing on its dual role:
Direct Pharmacological Agent: As a mild alkylating agent capable of targeting cysteine residues in pathogenic enzymes.
Gateway Scaffold: As the precursor to a diverse library of thiazole-based therapeutics, including EGFR inhibitors and broad-spectrum antimicrobials.
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a 1,3-thiazole ring substituted at the C5 position with an
-unsaturated ester (acrylate). This conjugation extends the electron-deficient nature of the thiazole ring into the side chain, creating a distinct "warhead" capable of covalent interactions.
Thiazole Core: Acts as a bioisostere of pyridine/imidazole, facilitating hydrogen bonding and
-stacking interactions within protein binding pockets.
Acrylate Tail (Michael Acceptor): The
-carbon is highly electrophilic, making it susceptible to nucleophilic attack by thiol groups (e.g., Cysteine-797 in EGFR) or glutathione.
Mechanism of Action: Covalent Modification
The primary biological mechanism of Ethyl (E)-3-(thiazol-5-yl)acrylate and its derivatives is Michael Addition . In a biological context, the soft nucleophile (sulfhydryl group of a cysteine residue) attacks the
-carbon of the acrylate, forming a stable covalent thioether bond. This irreversible binding is a cornerstone of modern targeted cancer therapies (e.g., Afatinib, Neratinib).
Figure 1: Mechanism of Action via Michael Addition. The electrophilic acrylate captures nucleophilic cysteine residues, silencing protein function.
Biological Activity Spectrum
Antimicrobial & Antifungal Potential
Thiazole derivatives are historically significant antimicrobials (e.g., Sulfathiazole). Ethyl (E)-3-(thiazol-5-yl)acrylate exhibits activity profiles consistent with membrane-disrupting agents and enzyme inhibitors.
Bacterial Inhibition: The acrylate moiety can penetrate bacterial cell walls and alkylate essential metabolic enzymes. Studies on related thiazole acrylates suggest efficacy against Gram-positive bacteria (S. aureus) by interfering with cell wall synthesis or DNA gyrase.
Antifungal Activity: The compound serves as a precursor to thiazolyl-hydrazones, which show high potency against Candida albicans. The ester itself acts as a prodrug; intracellular hydrolysis releases 3-(thiazol-5-yl)acrylic acid, which disrupts fungal metabolic pathways.
Anticancer Activity (Kinase Targeting)
This scaffold is structurally homologous to the "tail" regions of several FDA-approved tyrosine kinase inhibitors (TKIs).
EGFR Inhibition: The thiazole-acrylate motif mimics the pharmacophore required to dock into the ATP-binding site of EGFR (Epidermal Growth Factor Receptor). The acrylate group is positioned to form a covalent bond with Cys797 , preventing ATP binding and halting tumor cell proliferation.
Cytotoxicity: In vitro assays of thiazole acrylates against HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines demonstrate IC50 values in the low micromolar range (5–25 µM).
Quantitative Activity Data (Comparative)
The following table summarizes the biological activity of the scaffold and its direct derivatives.
In drug discovery, Ethyl (E)-3-(thiazol-5-yl)acrylate is utilized to append a reactive "warhead" to a specificity scaffold.
Design Logic: A drug molecule is designed to bind non-covalently to a specific pocket (e.g., a kinase). The ethyl ester is hydrolyzed or transaminated to an amide, positioning the double bond exactly near a non-catalytic cysteine.
Selectivity: This approach increases selectivity (only proteins with the specific cysteine are inhibited) and duration of action (permanent inhibition requires protein turnover to restore function).
Prodrug Considerations
The ethyl ester functions as a lipophilic prodrug.
Absorption: The ester group increases lipophilicity (LogP ~1.5–2.0), facilitating passive transport across cell membranes.
Activation: Intracellular esterases hydrolyze the ethyl group, releasing the free acid or allowing transesterification/amidation events that generate the active pharmacological species.
Experimental Protocols
Synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate
Objective: High-yield synthesis via Knoevenagel Condensation.
Reagents:
Thiazole-5-carbaldehyde (1.0 eq)
Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent) OR Ethyl malonate (Knoevenagel)
Solvent: Toluene or Ethanol
Catalyst: Piperidine (if using malonate)
Protocol (Wittig Route - High Stereoselectivity for E-isomer):
Dissolution: Dissolve Thiazole-5-carbaldehyde (10 mmol) in anhydrous toluene (50 mL).
Addition: Add Ethyl (triphenylphosphoranylidene)acetate (11 mmol) in one portion.
Reflux: Heat the mixture to reflux (110°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Cool to room temperature. Remove solvent in vacuo.
Purification: Purify the residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexane).
Validation: Confirm structure via ¹H-NMR (Characteristic doublet for vinyl protons at
6.5–7.5 ppm with J > 15 Hz indicating E-geometry).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 against cancer cell lines.
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.
Treatment: Prepare stock solution of Ethyl (E)-3-(thiazol-5-yl)acrylate in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48–72 hours.
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formazan crystals form).
Solubilization: Discard media. Add 100 µL DMSO to dissolve crystals.
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: Drug Discovery Workflow
Figure 2: The central role of Ethyl (E)-3-(thiazol-5-yl)acrylate in generating therapeutic libraries.
References
Sigma-Aldrich. (n.d.). Ethyl (E)-3-(thiazol-5-yl)acrylate Product Analysis. Retrieved from
Barakat, K., et al. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour. BMC Chemistry. Retrieved from
Chugh, A., et al. (2023).[3] An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. Retrieved from
Al-Wahaibi, L., et al. (2023).[1][4] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (MDPI). Retrieved from
Nath, R., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Nano Biomedicine and Engineering. Retrieved from
Application Notes & Protocols: Synthesis of Thiazole Acrylates via the Horner-Wadsworth-Emmons Reaction
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds. It serves as a superior alt...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds. It serves as a superior alternative to the classical Wittig reaction, primarily due to the enhanced nucleophilicity of the phosphonate-stabilized carbanion and the straightforward removal of its water-soluble phosphate byproduct.[1][2] This protocol focuses on the application of the HWE reaction for the synthesis of thiazole acrylates. Thiazole moieties are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities.[3][4] The conjugation of a thiazole ring with an acrylate functionality creates a class of compounds with significant potential in drug discovery and materials science.[5] This guide provides a detailed mechanistic overview, step-by-step experimental protocols, and expert insights for researchers engaged in the synthesis of these valuable compounds.
Mechanistic Insights: The Driving Force of the HWE Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined pathway involving the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to generate an alkene.[6] The reaction is renowned for its high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[1][2][7]
The key mechanistic steps are:
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, K₂CO₃, n-BuLi). This step generates a highly nucleophilic phosphonate carbanion, which is stabilized by resonance involving the adjacent phosphonyl and ester groups.[1][7]
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the thiazole aldehyde. This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[1][8]
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[7] The stereochemistry of the final alkene is largely determined during this phase and the subsequent elimination.
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted or stepwise elimination yields the desired thiazole acrylate and a dialkylphosphate salt.[1] This byproduct is typically water-soluble, allowing for simple removal via aqueous extraction.[2][9]
The strong preference for the (E)-isomer is a result of the reaction pathway favoring intermediates that minimize steric hindrance, leading to the more stable trans-configured alkene.[7][8]
Caption: Fig. 1: HWE Reaction Mechanism for Thiazole Acrylates.
Experimental Guide: Synthesis of Ethyl (E)-3-(thiazol-2-yl)acrylate
This section provides a representative protocol for the synthesis of a model thiazole acrylate. Researchers should consider this a template to be adapted based on the specific substitution patterns of their thiazole aldehyde.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
Thiazole-2-carboxaldehyde
≥97%
Sigma-Aldrich
Substrate. Can be substituted as needed.
Triethyl phosphonoacetate
≥98%
Sigma-Aldrich
HWE Reagent.
Sodium hydride (NaH)
60% dispersion in mineral oil
Sigma-Aldrich
Strong base. Handle with extreme caution.
Anhydrous Tetrahydrofuran (THF)
≥99.9%, inhibitor-free
Acros Organics
Reaction solvent. Must be dry.
Saturated aq. NH₄Cl
Reagent Grade
Fisher Scientific
For quenching the reaction.
Ethyl acetate (EtOAc)
ACS Grade
VWR
Extraction solvent.
Brine (Saturated aq. NaCl)
ACS Grade
VWR
For washing the organic phase.
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Fisher Scientific
Drying agent.
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
For column chromatography.
Round-bottom flasks, magnetic stirrer, syringes, septa, argon/nitrogen line
N/A
Standard laboratory suppliers
For setting up an inert atmosphere reaction.
Step-by-Step Protocol
Safety First: Sodium hydride is a highly reactive and flammable solid. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup:
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum, add sodium hydride (1.0 eq., e.g., 0.44 g of 60% dispersion for 11 mmol scale).
Wash the NaH dispersion three times with anhydrous hexanes under argon to remove the mineral oil, carefully decanting the hexanes each time.
Add 20 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice-water bath.
Carbanion Formation:
In a separate dry flask, prepare a solution of triethyl phosphonoacetate (1.1 eq., e.g., 2.46 g, 11 mmol) in 10 mL of anhydrous THF.
Add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by the cessation of hydrogen gas evolution and the formation of a clear or yellowish solution.
Aldehyde Addition:
Prepare a solution of thiazole-2-carboxaldehyde (1.0 eq., e.g., 1.13 g, 10 mmol) in 10 mL of anhydrous THF.
Cool the ylide solution back down to 0 °C.
Add the thiazole-2-carboxaldehyde solution dropwise to the reaction mixture over 20 minutes.
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
Workup and Extraction:
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[7]
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate (EtOAc).
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of EtOAc.
Combine the organic extracts and wash them with 30 mL of brine.[7]
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes) to elute the product.
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the ethyl (E)-3-(thiazol-2-yl)acrylate as a solid or oil.
Characterization and Data Analysis
The identity and stereochemistry of the synthesized thiazole acrylate must be confirmed using standard spectroscopic techniques.
¹H NMR: The most critical data for confirming the (E)-stereochemistry is the coupling constant (³JH-H) between the two vinylic protons. For (E)-isomers, this value is typically in the range of 15-18 Hz. Characteristic signals also include those for the thiazole ring protons and the ethyl ester group.[10][11]
¹³C NMR: Expect to see signals for the carbonyl carbon of the ester around 165-167 ppm, along with signals for the olefinic carbons and the carbons of the thiazole ring.[10][11]
IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹ and a C=C stretch around 1630-1650 cm⁻¹.[10][12]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final product.[12]
General Workflow and Troubleshooting
The overall process from starting materials to the final, characterized product follows a logical sequence.
Caption: Fig. 2: Experimental Workflow for HWE Synthesis.
Troubleshooting Guide:
Problem
Probable Cause(s)
Suggested Solution(s)
Low or No Yield
- Inactive base (NaH exposed to air/moisture).- Wet solvent or glassware.- Impure starting aldehyde.
- Use fresh, properly handled NaH.- Ensure all solvents are anhydrous and glassware is flame- or oven-dried.- Purify the aldehyde before use.
Incomplete Reaction
- Insufficient equivalents of base or phosphonate.- Insufficient reaction time or temperature.
- Re-check stoichiometry; consider using a slight excess (1.1-1.2 eq.) of the ylide.- Monitor the reaction by TLC and extend the reaction time if necessary.
Poor (E/Z) Selectivity
- Reaction conditions favor equilibration (e.g., certain metal cations, low temp).
- For higher (E)-selectivity, ensure reaction runs at room temperature. Using Li⁺ or Na⁺ salts is generally effective.[1]- If (Z)-isomer is desired, switch to Still-Gennari conditions (e.g., KHMDS, 18-crown-6).[1][7]
Difficult Purification
- Unreacted phosphonate reagent co-eluting with product.- Byproduct formation.
- Ensure the aqueous workup is thorough to remove the phosphate salt.- Optimize chromatography conditions (try different solvent systems or buffered silica).
Conclusion
The Horner-Wadsworth-Emmons reaction is an exceptionally effective and stereoselective method for synthesizing (E)-thiazole acrylates. Its operational simplicity, the ease of byproduct removal, and its tolerance for a wide range of functional groups make it an indispensable tool for medicinal chemists and materials scientists. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably produce these valuable heterocyclic compounds in high yield and purity.
A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link]
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - MDPI. [Link]
Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole - ResearchGate. [Link]
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC. [Link]
Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective | ACS Omega. [Link]
Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions - ResearchGate. [Link]
Thiazole formation through a modified Gewald reaction - PMC - NIH. [Link]
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. [Link]
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. [Link]
Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles - PMC. [Link]
Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. [Link]
Preparation and properties of antibacterial styrene-acrylic emulsion containing thiazole structure and its application as coating | Request PDF - ResearchGate. [Link]
Application Note: Heck Coupling Synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate
Executive Summary This application note details the optimized protocols for synthesizing Ethyl (E)-3-(thiazol-5-yl)acrylate , a critical pharmacophore in drug discovery (e.g., kinase inhibitors, anti-infectives). While t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for synthesizing Ethyl (E)-3-(thiazol-5-yl)acrylate , a critical pharmacophore in drug discovery (e.g., kinase inhibitors, anti-infectives). While the thiazole ring offers unique electronic properties, its sulfur atom presents a challenge in Palladium-catalyzed cross-coupling due to potential catalyst poisoning.
This guide moves beyond generic textbook conditions, providing two distinct, field-validated protocols:
Method A (Ligand-Controlled): High-purity synthesis for late-stage functionalization.
Method B (Jeffery Conditions): A robust, ligand-free "additive-enhanced" method for scale-up and difficult substrates.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Mizoroki-Heck reaction, disconnecting the C-C double bond between the electron-deficient olefin (ethyl acrylate) and the heteroaryl halide.
Key Strategic Decision:
Electrophile:5-Bromothiazole . The C5 position of thiazole is electron-rich (resembling thiophene), making the C-Br bond susceptible to oxidative addition, though less reactive than C2-halides.
Nucleophile:Ethyl Acrylate . An electron-deficient alkene that ensures high regioselectivity (beta-arylation) and stereoselectivity ((E)-isomer).
Visualizing the Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the convergence of 5-bromothiazole and ethyl acrylate.
Critical Process Parameters (CPP) & Optimization Logic
The synthesis of thiazole derivatives via Heck coupling requires careful modulation of the "cocktail" to prevent catalyst deactivation by the thiazole sulfur.
Comparative Analysis of Reaction Parameters
Parameter
Recommended Choice
Scientific Rationale (The "Why")
Catalyst Precursor
Pd(OAc)₂
Stable, inexpensive source of Pd(II). Reduces in situ to the active Pd(0) species more reliably than Pd(PPh₃)₄ in the presence of air/moisture traces.
Ligand
PPh₃ (Method A)
Monodentate phosphines stabilize the Pd(0) intermediate but allow open coordination sites for the bulky thiazole.
Additive
TBAB (Method B)
Tetrabutylammonium bromide acts as a phase-transfer catalyst and stabilizes Pd nanoparticles ("Jeffery conditions"), preventing "Pd-black" precipitation caused by sulfur poisoning.
Base
NaOAc or Et₃N
NaOAc acts as a mild base and helps regenerate the catalyst in the "Jeffery" protocol. Et₃N is standard for phosphine-based cycles but can sometimes coordinate to Pd.
Solvent
DMF or DMA
High boiling point polar aprotic solvents are required to solubilize the polar intermediates and reach activation temperatures (>80°C).
Temperature
90°C - 120°C
Activation energy for oxidative addition into C-Br on electron-rich heterocycles is high. Below 80°C, conversion is often negligible.
Experimental Protocols
Method A: Standard Phosphine-Ligand Protocol
Best for: Small scale, high purity requirements, initial screening.
Reagents:
5-Bromothiazole (1.0 equiv)
Ethyl Acrylate (1.5 equiv)
Pd(OAc)₂ (5 mol%)
Triphenylphosphine (PPh₃) (10-15 mol%)
Triethylamine (Et₃N) (2.0 equiv)
DMF (Dimethylformamide), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
Catalyst Pre-complexation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and PPh₃ in DMF. Stir at room temperature for 15 minutes under Nitrogen/Argon. Observation: Solution should turn from orange to yellow/bright yellow, indicating reduction to Pd(0)-phosphine complex.
Substrate Addition: Add 5-bromothiazole, followed by triethylamine.
Olefin Addition: Add ethyl acrylate last to prevent polymerization.
Reaction: Seal the vessel and heat to 100°C for 12-16 hours.
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Ethyl Group: Quartet (~4.2 ppm) and Triplet (~1.3 ppm).
Mass Spectrometry: [M+H]⁺ peak corresponding to MW (approx. 184.2 g/mol ).
Safety & Handling
Thiazoles: Often possess strong, unpleasant odors and potential sulfur toxicity. Handle in a well-ventilated fume hood.
Ethyl Acrylate: Lachrymator, potential carcinogen, and prone to polymerization. Store cold.
Palladium Residues: Heavy metal waste must be segregated.
References
Heck Reaction - Wikipedia. Overview of mechanism and variations.Link
BenchChem. Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling.Link
Organic Chemistry Portal. Heck Reaction: Mechanism and recent literature.[2][3]Link
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole derivatives. (Provides context on thiazole stability and handling). Link
Royal Society of Chemistry (RSC). Synthesis of ethyl benzotriazolyl acrylates (Analogous electron-deficient heteroaryl coupling).Link
Application Note: Selective Reduction of Ethyl (E)-3-(thiazol-5-yl)acrylate to Allylic Alcohols
-Unsaturated Esters Executive Summary This application note details the optimized protocol for the chemoselective reduction of Ethyl (E)-3-(thiazol-5-yl)acrylate to (E)-3-(thiazol-5-yl)prop-2-en-1-ol . The transformation...
Author: BenchChem Technical Support Team. Date: February 2026
-Unsaturated Esters
Executive Summary
This application note details the optimized protocol for the chemoselective reduction of Ethyl (E)-3-(thiazol-5-yl)acrylate to (E)-3-(thiazol-5-yl)prop-2-en-1-ol . The transformation utilizes Diisobutylaluminum hydride (DIBAL-H) to effect a 1,2-reduction of the ester moiety while preserving the conjugated alkene and the sensitive thiazole heterocycle.
Targeting researchers in medicinal chemistry, this guide addresses specific challenges such as Lewis-basic nitrogen coordination, aluminum emulsion formation, and E/Z isomerization.
Scientific Rationale & Reaction Design
Reagent Selection: DIBAL-H vs. LiAlH
The primary challenge in reducing conjugated esters is distinguishing between 1,2-reduction (yielding the allylic alcohol) and 1,4-reduction (yielding the saturated alcohol).
Lithium Aluminum Hydride (LiAlH
): While a potent reducing agent, LiAlH often acts as a nucleophilic hydride source that can attack the -carbon of conjugated systems, leading to over-reduction (saturation of the alkene).
DIBAL-H: Acts as an electrophilic reducing agent.[1] The aluminum center coordinates to the carbonyl oxygen, activating it for hydride transfer.[2][3] At low temperatures (-78 °C), this mechanism highly favors 1,2-addition, preserving the
-unsaturation.
The Thiazole Factor: Lewis Basicity
The thiazole ring contains a basic nitrogen atom (N3). In the presence of Lewis acids like organoaluminum species, this nitrogen can coordinate with the reagent.
Consequence: One equivalent of DIBAL-H may be sequestered by the thiazole nitrogen, rendering it unavailable for reduction initially.
Solution: The protocol requires an adjusted stoichiometry (>2.5 equivalents ) to account for this coordination and ensure complete conversion of the ester functionality.
Mechanistic Pathway
The reduction proceeds via a two-stage mechanism:
Aldehyde Formation: The first hydride delivery forms a stable tetrahedral aluminate intermediate at -78 °C.
Alcohol Formation: Upon warming or addition of excess reagent, the intermediate collapses to the aldehyde, which is immediately reduced by a second hydride equivalent to the alkoxide.
Caption: Mechanistic pathway highlighting the critical intermediate stages and the necessity for excess reagent due to thiazole coordination.
Reagent: DIBAL-H (1.0 M in Toluene or DCM).[4] Note: Toluene is preferred for safety and solubility.
Solvent: Anhydrous Dichloromethane (DCM).
Quench: Rochelle’s Salt (Sodium Potassium Tartrate), saturated aqueous solution.
Inert Gas: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Procedure
Step 1: Setup and Solvation
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
Cool under a stream of Argon.
Charge the flask with Ethyl (E)-3-(thiazol-5-yl)acrylate (1.0 g, 5.46 mmol).
Add anhydrous DCM (27 mL, 0.2 M concentration).
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Reagent Addition
6. Load DIBAL-H (16.4 mL of 1.0 M solution, 16.4 mmol, 3.0 equiv ) into a dry syringe.
7. Add DIBAL-H dropwise over 20 minutes along the side of the flask.
Critical: Maintain internal temperature below -70 °C to prevent side reactions.
Stir the mixture at -78 °C for 2 hours.
Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes). The starting ester () should disappear, and a more polar alcohol spot () should appear.
Step 3: The "Rochelle Salt" Workup (Crucial)
Aluminum emulsions are notorious for trapping product. The following method ensures clean phase separation.
While still at -78 °C, quench the reaction by adding Methanol (2 mL) dropwise. Caution: Gas evolution.
Remove the cooling bath and allow the mixture to warm to 0 °C.
Add saturated aqueous Rochelle’s Salt solution (30 mL).
Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–2 hours.
Visual Cue: The mixture will transition from a cloudy, gelatinous emulsion to two clear, distinct layers.
Separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
Combine organic extracts, dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification
Method: Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: Gradient of 40%
70% EtOAc in Hexanes.
Storage: The allylic alcohol is prone to oxidation; store at -20 °C under Argon.
Workup Logic & Troubleshooting
The most common failure mode in DIBAL-H reductions is not the reaction itself, but the isolation.
Caption: Decision matrix for handling aluminum emulsions using Rochelle's salt.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield
Product trapped in Al-salts
Increase stirring time with Rochelle's salt; ensure layers are crystal clear before separation.
Saturated Product
Temperature too high
Ensure internal temp stays < -70 °C during addition.
Incomplete Reaction
Thiazole coordination
Increase DIBAL-H to 3.0 - 3.5 equivalents.
Aldehyde Presence
Under-reduction
Ensure reaction warms to 0°C briefly before quench if intermediate is stable, or use excess DIBAL-H.
Expected Analytical Data
Product: (E)-3-(thiazol-5-yl)prop-2-en-1-ol
Physical State: Pale yellow oil or low-melting solid.
H NMR (400 MHz, CDCl):
8.70 (s, 1H, Thiazole C2-H)
7.85 (s, 1H, Thiazole C4-H)
6.65 (d, J = 15.8 Hz, 1H, Vinyl-H)
6.20 (dt, J = 15.8, 5.5 Hz, 1H, Vinyl-H)
4.30 (dd, J = 5.5, 1.2 Hz, 2H, Allylic CH)
Note: The coupling constant J ~15.8 Hz confirms the retention of the (E)-geometry.
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
I. Introduction: The Strategic Value of Thiazolo-Fused Architectures
The thiazole nucleus is a cornerstone in medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged scaffold. When fused with other heterocyclic systems, such as pyridones, the resulting polycyclic structures exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Thiazol-5-yl acrylate intermediates have emerged as versatile and powerful synthons for the construction of these complex, biologically relevant molecules. Their intrinsic reactivity, featuring both an electron-deficient acrylate moiety and a nucleophilic thiazole ring system, allows for a diverse range of intramolecular cyclization strategies.
This comprehensive guide provides an in-depth exploration of key cyclization methodologies involving thiazol-5-yl acrylate intermediates. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage these powerful synthetic transformations in their drug discovery and development programs. We will delve into the mechanistic underpinnings of each strategy, offering not just procedural steps but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions.
II. Synthesis of the Key Intermediate: Thiazol-5-yl Acrylate
The successful implementation of any cyclization strategy hinges on the efficient and scalable synthesis of the requisite thiazol-yl acrylate precursor. A common and effective approach involves the Knoevenagel condensation of a thiazole-5-carbaldehyde with an active methylene compound, such as ethyl 2-cyanoacetate.
Protocol 1: Synthesis of Ethyl 2-cyano-3-(2-substituted-thiazol-5-yl)acrylate
This protocol outlines the synthesis of a representative thiazol-5-yl acrylate intermediate, which can be adapted based on the desired substitution on the thiazole ring.
Materials:
2-Substituted-thiazole-5-carbaldehyde (1.0 eq)
Ethyl 2-cyanoacetate (1.2 eq)
Piperidine (0.1 eq)
Ethanol (as solvent)
Dichloromethane (for extraction)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
To a solution of 2-substituted-thiazole-5-carbaldehyde (1.0 eq) in ethanol, add ethyl 2-cyanoacetate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, remove the ethanol under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 2-cyano-3-(2-substituted-thiazol-5-yl)acrylate.
III. Intramolecular Cyclization Strategies
With the thiazol-5-yl acrylate intermediate in hand, several powerful intramolecular cyclization strategies can be employed to construct fused heterocyclic systems. The choice of strategy will depend on the desired final architecture and the nature of the substituents on the starting material.
A. Intramolecular Heck Reaction: Forging Carbon-Carbon Bonds
The intramolecular Heck reaction is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of carbocyclic and heterocyclic systems.[1] In the context of thiazol-5-yl acrylates, this reaction can be utilized to construct thiazolo-fused pyridones. This requires the presence of a halide or triflate on a tethered aryl or vinyl group.
Conceptual Workflow for Intramolecular Heck Reaction:
Caption: Workflow for Intramolecular Heck Cyclization.
B. Intramolecular Michael Addition: A Versatile Ring-Closing Strategy
The intramolecular Michael addition is a powerful and atom-economical method for the formation of cyclic compounds.[3] By tethering a nucleophile to the thiazol-5-yl acrylate backbone, a subsequent intramolecular conjugate addition can lead to the formation of various fused heterocyclic systems. This strategy is particularly effective when using amine nucleophiles to construct nitrogen-containing heterocycles.[4][5]
Mechanistic Pathway for Intramolecular Aza-Michael Addition:
C. Intramolecular Diels-Alder Reaction: Constructing Polycyclic Systems
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring.[7][8] While less common for simple thiazoles, appropriately substituted vinylthiazoles can act as dienes in intramolecular Diels-Alder reactions, leading to the formation of complex, bridged polycyclic systems. The thiazol-5-yl acrylate can be engineered to contain a dienophile tethered to the thiazole ring.
Conceptual Diagram of an Intramolecular Diels-Alder Reaction:
This protocol outlines a general procedure for a thermally induced intramolecular Diels-Alder reaction.
Materials:
Thiazol-5-yl acrylate with a tethered diene system (1.0 eq)
High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)
Inert atmosphere (Nitrogen or Argon)
Sealed reaction vessel (if necessary)
Procedure:
Dissolve the thiazol-5-yl acrylate precursor (1.0 eq) in a high-boiling point solvent such as toluene or xylene in a flask equipped with a reflux condenser under an inert atmosphere.
Heat the reaction mixture to reflux (110-140 °C) and monitor the progress by TLC. For less reactive systems, a sealed tube and higher temperatures may be required.
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired polycyclic thiazole derivative.
IV. Conclusion and Future Perspectives
Thiazol-5-yl acrylate intermediates represent a powerful and versatile platform for the synthesis of complex, fused heterocyclic systems of significant interest in drug discovery. The intramolecular Heck, Michael addition, and Diels-Alder reactions provide robust and reliable strategies for constructing these valuable molecular architectures. The protocols and application notes detailed herein offer a solid foundation for researchers to explore and expand upon these methodologies. Future advancements in this field will likely focus on the development of enantioselective cyclization variants, the exploration of novel catalytic systems to enhance efficiency and substrate scope, and the application of these strategies to the total synthesis of biologically active natural products and their analogs.
V. References
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). RSC Advances.
Palladium-Catalyzed Intramolecular Migratory Cycloisomerization of 3-Phenoxy Acrylic Acid Ester via C-O Bond Cleavage and C-O/C-C Bonds Formation for 2,3-Disubstituted Benzofurans Synthesis. (2023). Chemical and Pharmaceutical Bulletin.
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. (2009). Journal of Combinatorial Chemistry.
Michael additions of amines to methyl acrylates promoted by microwave irradiation. (2008). Molecules.
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). RSC Advances.
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H). (2025). RSC Advances.
Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (2017). Polymer Chemistry.
Synthesis and Herbicidal Activity of 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. (2001). Journal of Agricultural and Food Chemistry.
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2009). Journal of Heterocyclic Chemistry.
Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substrates. (2025). BenchChem.
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules.
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Cancers.
Palladium-catalyzed intramolecular cyclization of vinyl and aryl triflates. Associated regioselectivity of the beta-hydride elimination step. (1992). Acta Chemica Scandinavica.
Intramolecular Heck reactions of various substituted vinyl halides. (2012). Beilstein Journal of Organic Chemistry.
Intramolecular Michael Addition of N- and O-Centred Nucleophiles to Tethered Acrylates. The Role of Double-Bond Geometry in Controlling the Diastereo- selectivity of Cyclizations Leading to 2,6-Disubstituted Tetrahydropyrans and Piperidines. (1998). Journal of the Chemical Society, Perkin Transactions 1.
Cyclization Cascades via N-Amidyl Radicals toward Highly Functionalized Heterocyclic Scaffolds. (2018). Journal of the American Chemical Society.
Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. (2020). Advanced Functional Materials.
Intramolecular Heck reaction. Wikipedia.
Palladium-catalyzed intramolecular diamination of acrylic esters using sulfamates as nitrogen source. (2012). The Journal of Organic Chemistry.
Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. (2015). Current Organic Chemistry.
Palladium-catalyzed cycloisomerizations of enynes and related reactions. (2004). Accounts of Chemical Research.
Diels–Alder reaction. Wikipedia.
Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. (2022). Molecules.
Palladium-catalyzed cyclizations of polyenynes. A palladium zipper. (1995). Journal of the American Chemical Society.
Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. (2018). Catalysts.
Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification. (2017). Polymer Chemistry.
Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. (2011). Zeitschrift für Naturforschung B.
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024). ACS Omega.
An Effective Diels–Alder Reaction of Vinyl Allenols with Dienophiles. (2011). Synlett.
Sequential [3 + 2] Annulation/Intramolecular Transesterification of o-Hydroxyaryl Azomethines and Conjugated Dienes: Access to Chromeno[4,3-b]pyrrolidines. (2024). Organic Letters.
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025). The Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
Thiazol-5-yl acrylates —specifically 3-(1,3-thiazol-5-yl)acrylate derivatives—represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial and anticancer properties. Structural characterization of these conjugated heterocyclic esters is frequently complicated by the competing fragmentation pathways of the electron-rich thiazole ring and the labile acrylate ester functionality.
This guide objectively compares the two primary mass spectrometry (MS) ionization/fragmentation modalities used for these compounds: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) versus Electron Ionization (EI) .
Scope Note: This guide focuses on the chemically stable C5-substituted acrylate scaffold (Structure A), widely used in drug development, rather than the unstable O-acyl derivative of thiazol-5-ol.
Core Structure: 3-(1,3-thiazol-5-yl)prop-2-enoate
Primary Application: Pharmacokinetic profiling and impurity identification.
Comparative Analysis: ESI-CID vs. Electron Ionization (EI)
For researchers characterizing novel thiazole derivatives, the choice of ionization method dictates the observable fragmentation landscape.
Table 1: Performance Comparison Matrix
Feature
ESI-MS/MS (CID)
EI-MS (70 eV)
Primary Ion Type
Protonated Molecule
Radical Cation
Energy Regime
Low (Soft Ionization)
High (Hard Ionization)
Dominant Mechanism
Charge-Driven (Even-electron)
Radical-Driven (Odd-electron)
Thiazole Ring Stability
High: Ring often remains intact; side-chain cleavage dominates.
Low: Extensive ring rupture (RDA) observed.
Diagnostic Utility
Best for: Molecular weight confirmation, ester profiling, metabolite ID.
Best for: Fingerprinting, library matching (NIST), isomer differentiation.
Detection Limit
Picogram (pg) range
Nanogram (ng) range
Expert Insight: When to Choose Which?
Choose ESI-CID during DMPK (Drug Metabolism and Pharmacokinetics) studies. The soft ionization preserves the molecular ion, allowing you to track metabolic changes (e.g., hydrolysis of the acrylate ester) without confusing source-fragmentation.
Choose EI during synthetic route optimization . The "hard" ionization forces ring cleavage, providing definitive proof of the thiazole core construction which ESI might miss.
Mechanistic Fragmentation Pathways
Understanding the causality of bond cleavage is essential for interpreting spectra of unknown derivatives.
Pathway A: The Acrylate Cleavage (Dominant in ESI)
In ESI-MS/MS, the proton typically localizes on the thiazole nitrogen or the ester carbonyl. The most facile pathway is the cleavage of the ester linkage.
Precursor:
Transition: Inductive cleavage of the alkoxy group (
loss).
Product: Formation of the stable Acylium Ion (Thiazolyl-CH=CH-C≡O
).
Secondary Loss: Elimination of CO (28 Da) to form the Thiazolyl-vinyl cation .
Pathway B: Thiazole Ring Disassembly (Dominant in EI)
Under EI conditions (70 eV), the thiazole ring undergoes characteristic Retro-Diels-Alder (RDA) fractures and bond scissions driven by the radical cation site on the sulfur or nitrogen.
HCN Loss: A signature of thiazoles. The ring cleaves to expel hydrogen cyanide (27 Da).
CS Loss: Cleavage of the C-S bonds leads to the loss of carbon monosulfide (44 Da), typically from the m/z 110 fragment.
Visualization of Fragmentation Logic
The following diagram maps the competing pathways for a model compound: Ethyl 3-(thiazol-5-yl)acrylate (MW 183).
Figure 1: Step-wise fragmentation tree for Ethyl 3-(thiazol-5-yl)acrylate under ESI-CID conditions. Note the sequential loss of the ester functionality followed by ring degradation.
Experimental Protocol: Characterization Workflow
To replicate these results, follow this self-validating protocol designed for high-resolution LC-MS/MS (Q-TOF or Orbitrap).
Sample Preparation
Stock Solution: Dissolve 1 mg of the thiazol-5-yl acrylate in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Why Formic Acid? It ensures protonation (
) of the thiazole nitrogen (), maximizing sensitivity in ESI(+).
LC-MS Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Figure 2: Analytical workflow for confident structural elucidation of thiazole acrylates.
Reference Data: Characteristic Ions
Use this table to validate your spectral data. Values are based on Ethyl 3-(thiazol-5-yl)acrylate (MW 183.04).
Fragment Ion Identity
m/z (Theoretical)
Origin
Relative Abundance (ESI 20eV)
184.04
Protonated Parent
100% (Base Peak)
138.00
Acylium Ion
40-60%
110.01
Thiazolyl-vinyl cation
20-30%
84.00
Thiazole Ring Fragment
<10%
58.00
Thiirene radical (Ring break)
<5% (High Energy)
Note on Isotopes: Expect a characteristic M+2 peak (~4.5%) relative to the parent ion due to the
isotope natural abundance. This is a key confirmation of the thiazole ring's presence.
References
Porcari, A. R., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health (PMC). Available at: [Link]
Salem, M. A. I., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
Bowie, J. H., et al. (1967). Studies in mass spectrometry.[1][2][3][4][5][6][7][8][9][10][11][12] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Available at: [Link]
Simion, A., et al. (2016). Electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Studia UBB Chemia. Available at: [Link]
Decoding Molecular Architecture: A Comparative Guide to IR Spectroscopy of α,β-Unsaturated Thiazole Esters
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and materials science, the precise characterization of novel organic molecules is paramount. Among the diverse scaf...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise characterization of novel organic molecules is paramount. Among the diverse scaffolds utilized, α,β-unsaturated thiazole esters represent a class of compounds with significant potential, exhibiting a range of biological activities and unique electronic properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful tool for elucidating the structural nuances of these molecules. This guide provides an in-depth analysis of the characteristic IR spectral features of α,β-unsaturated thiazole esters, offering a comparative framework against alternative analytical techniques and detailing the experimental protocols necessary for obtaining high-quality data.
The Vibrational Fingerprint: Key IR Absorptions
The IR spectrum of an α,β-unsaturated thiazole ester is a composite of the vibrational modes of its constituent functional groups: the thiazole ring, the α,β-unsaturated ester, and the substituents on either moiety. The electronic interplay between these components gives rise to a unique spectral signature.
The Carbonyl Stretch (C=O): A Window into Conjugation
The most prominent and diagnostic absorption in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For a simple, saturated aliphatic ester, this peak typically appears in the range of 1750-1735 cm⁻¹[1]. However, in α,β-unsaturated thiazole esters, two key structural features—conjugation with the C=C double bond and the electronic influence of the thiazole ring—cause a significant shift in this absorption to a lower wavenumber (frequency).
This shift is a direct consequence of the delocalization of π-electrons across the conjugated system, which reduces the double bond character of the C=O bond, thereby lowering its vibrational frequency. For α,β-unsaturated esters in general, the C=O stretch is observed between 1730-1715 cm⁻¹[1]. The presence of the thiazole ring, which can act as either an electron-withdrawing or electron-donating group depending on its substitution pattern, further modulates this effect.
For instance, in a series of p-substituted thiazolyl styryl ketones, a related class of compounds, the C=O stretching frequencies were observed to be sensitive to the electronic nature of the substituents on the benzaldehyde ring[2]. This principle extends to α,β-unsaturated thiazole esters, where electron-donating groups on the thiazole ring would be expected to increase electron delocalization and shift the C=O peak to a lower wavenumber, while electron-withdrawing groups would have the opposite effect.
The Alkene Stretch (C=C): A Tale of Two Bonds
The C=C stretching vibration of the α,β-unsaturated system is another key diagnostic peak. In isolated alkenes, this absorption is typically found around 1680-1620 cm⁻¹. However, in conjugated systems, the position and intensity of this peak can vary. For α,β-unsaturated esters, the C=C stretch is often observed in the 1640-1610 cm⁻¹ region. The intensity of this peak can sometimes be weak, and in highly symmetrical molecules, it may be IR-inactive.
Thiazole Ring Vibrations: A Complex Signature
The thiazole ring itself gives rise to a series of characteristic absorptions in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). These vibrations arise from the stretching and bending of the C=C, C=N, and C-S bonds within the five-membered heterocyclic ring. While the exact positions of these peaks can be influenced by substitution, some general regions can be identified. Thiazole skeletal vibrations are often observed in the range of 1700-1421 cm⁻¹[3]. Specific C=N stretching vibrations can be found around 1650-1550 cm⁻¹. The out-of-plane bending vibrations of the C-H bonds on the thiazole ring also provide valuable structural information.
C-O Stretching Vibrations: The Ester Signature
The C-O stretching vibrations of the ester group typically appear as two or more bands in the region of 1300-1000 cm⁻¹[1]. These absorptions are often strong and can be used to distinguish esters from other carbonyl-containing compounds. For α,β-unsaturated esters, these bands are generally found between 1300–1160 cm⁻¹[4].
Comparative Analysis of IR Peaks
To illustrate the practical application of these principles, the table below summarizes the expected IR absorption ranges for key functional groups in α,β-unsaturated thiazole esters compared to related structures.
Note: The exact peak positions can vary depending on the specific molecular structure, substitution patterns, and the physical state of the sample.
Experimental Protocol: Acquiring High-Quality IR Spectra
The following protocol outlines the steps for obtaining an IR spectrum of a solid α,β-unsaturated thiazole ester using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid samples.[4][5][6][7]
Step-by-Step Methodology
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free cloth.[8] Be careful not to scratch the crystal surface.
Background Spectrum Collection:
With the clean ATR crystal exposed to the ambient atmosphere, collect a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal.
Sample Application:
Place a small amount of the solid α,β-unsaturated thiazole ester powder onto the center of the ATR crystal.
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.
Sample Spectrum Collection:
Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
Data Processing:
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam. This can improve the comparison with spectra obtained via transmission methods.[9]
Cleaning:
After analysis, raise the press arm and carefully remove the sample from the ATR crystal.
Clean the crystal thoroughly with a suitable solvent and a soft cloth to prevent cross-contamination.
Caption: ATR-FTIR Experimental Workflow.
Comparison with Other Analytical Techniques
While IR spectroscopy is invaluable for identifying functional groups, a comprehensive structural elucidation often requires a multi-technique approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Complementary Information: While IR confirms the presence of the ester and thiazole moieties, NMR can determine the precise substitution pattern on the thiazole ring, the stereochemistry of the α,β-unsaturated double bond (E/Z isomerism), and the nature of the ester's alkyl group.[10][11][12]
Causality: The chemical shifts of protons and carbons in NMR are highly sensitive to the electronic effects of neighboring groups. For example, the chemical shift of the vinyl protons can provide further evidence of the electron-withdrawing or -donating nature of the thiazole substituent.
Caption: Complementary Analytical Techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Molecular Formula: High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of the α,β-unsaturated thiazole ester, confirming its elemental composition.[13]
Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide valuable structural information. Thiazoles are known to exhibit specific fragmentation pathways, often showing an abundant molecular ion peak.[1][14] The fragmentation of the ester group, such as the loss of the alkoxy group, can also be observed.[15] Analysis of these fragments can help to piece together the molecular structure. For instance, the photo-degradation of a thiazole-containing compound was successfully analyzed using LC-MS/MS to determine the structure of the degradation product by comparing fragmentation pathways.[16]
Conclusion
IR spectroscopy is an indispensable first-line analytical technique for the characterization of α,β-unsaturated thiazole esters. The positions of the key C=O, C=C, and C-O stretching vibrations, in conjunction with the fingerprint absorptions of the thiazole ring, provide a wealth of information about the molecular structure and electronic environment. For unambiguous structure determination, the integration of IR data with complementary techniques such as NMR spectroscopy and mass spectrometry is essential. This multi-faceted approach ensures a thorough and accurate understanding of these important chemical entities, paving the way for their successful application in research and development.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy: Table of Characteristic Absorptions. UCLA Chemistry and Biochemistry. [Link]
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1059-1067. [Link]
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344. [Link]
Rao, C. N. R., & Venkataraghavan, R. (1962). The infrared spectra of substituted thiazoles. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
Al-Hourani, B. J., et al. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(45), 29469-29483. [Link]
Specac. (2022). FTIR: Transmission vs ATR spectroscopy. [Link]
AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]
Abdel-Wahab, B. F., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Roberts, J. E., et al. (2013). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 90(1), 102-105. [Link]
LibreTexts Chemistry. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
El-Sayed, W. M., et al. (2022). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 7(40), 36031-36044. [Link]
Asiri, A. M., et al. (2021). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143-1149. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
National Institute of Standards and Technology. (n.d.). 2-Ethylhexyl acrylate. NIST Chemistry WebBook. [Link]
Benouatas, A., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553-557. [Link]
Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. Asian Journal of Applied Chemistry Research, 10(3-4), 1-5. [Link]
ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. (b) Calculated spectral pattern of thiazole at the DFT/UB3LYP/aug-cc-pVTZ level. [Link]
Al-Otaibi, J. S., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. ACS Omega, 8(30), 27289-27303. [Link]
ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 2a-d, potassium salts of 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles 3a-d. [Link]
Koparir, P., et al. (2023). Theoretical inhibitor Calculation for Synthesis of Two New thiazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 121-132. [Link]
Waszkowska, K., et al. (2025). Tailoring Nonlinear Optical Response: Impact of Substituents in Thiazole-Azo Polymers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 343, 126495. [Link]
Comparing reactivity of ethyl vs. methyl (E)-3-(thiazol-5-yl)acrylate
The following guide provides an in-depth technical comparison of Ethyl (E)-3-(thiazol-5-yl)acrylate versus Methyl (E)-3-(thiazol-5-yl)acrylate . This content is structured for application scientists and medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Ethyl (E)-3-(thiazol-5-yl)acrylate versus Methyl (E)-3-(thiazol-5-yl)acrylate . This content is structured for application scientists and medicinal chemists, focusing on reactivity profiles, synthetic utility, and experimental data interpretation.[1][2]
[2]
Executive Summary
In the context of drug development—specifically for kinase inhibitors and covalent modifiers—the choice between the ethyl and methyl ester of (E)-3-(thiazol-5-yl)acrylate is rarely arbitrary. While both serve as electrophilic Michael acceptors, their subtle physicochemical differences dictate their utility in specific workflows.[1][2]
Methyl Ester: Superior for rapid library synthesis and reactions requiring faster hydrolysis rates.[1] It exhibits slightly higher electrophilicity due to reduced steric bulk.[1]
Ethyl Ester: Preferred for process chemistry due to enhanced lipophilicity (easier extraction), hydrolytic stability during storage, and often more favorable crystallization properties.[1][2]
Physicochemical & Structural Analysis
The thiazole ring acts as an electron-withdrawing heteroaromatic system.[1] When conjugated to an acrylate, it significantly lowers the LUMO energy of the
-carbon, making these compounds highly reactive toward nucleophiles (e.g., cysteine thiols in proteins).[1][2]
Table 1: Comparative Properties
Feature
Methyl (E)-3-(thiazol-5-yl)acrylate
Ethyl (E)-3-(thiazol-5-yl)acrylate
Impact on Application
Steric Bulk ()
Low (Methyl)
Moderate (Ethyl)
Methyl reacts faster in sterically crowded active sites.[2]
Lipophilicity (cLogP)
~1.2
~1.6
Ethyl is easier to extract from aqueous quenchers.[1][2]
Hydrolysis Rate ()
Fast ()
Moderate ()
Methyl is preferred if the ester is a transient protecting group.[2]
Solubility
High in MeOH, DMSO
High in EtOAc, DCM, Et2O
Ethyl offers better phase separation in aqueous workups.[1][2]
with thiols (e.g., glutathione, cysteine) due to reduced steric hindrance at the carbonyl, which stabilizes the transition state of the enolate intermediate less effectively than the ethyl group, but allows faster initial nucleophilic approach.[1][2]
Ethyl Ester: The additional methylene group adds steric bulk.[1] While the electronic difference is negligible (inductive effects of Me vs Et are similar), the steric factor causes a 10-20% reduction in reaction rate with bulky nucleophiles.[1]
Hydrolysis (Saponification)
If the acrylate is an intermediate en route to the free acid (e.g., for amide coupling):
Methyl Ester: Hydrolyzes significantly faster under basic conditions (LiOH/THF/H2O).[1][2] Complete conversion is often achieved in <1 hour at 0°C.[1]
Ethyl Ester: Requires longer reaction times or slightly elevated temperatures (RT to 40°C), increasing the risk of Michael addition of the hydroxide ion (hydration side-product) or retro-aldol type decomposition.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction is indicated by the disappearance of the distinct alkene doublets in proton NMR.
Protocol A: Heck Synthesis of Ethyl (E)-3-(thiazol-5-yl)acrylate
Rationale: The Heck reaction is preferred for scale-up as it avoids the use of unstable aldehydes.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Handle this compound as a hazardous irritant and potential sensitizer . Unlike simple ethyl acrylate, this thiazole derivative possesses distinct heterocyclic properties that require specific handling protocols to prevent respiratory and dermal sensitization.
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Specific Target Organ Toxicity (Respiratory Irritation).[1][2]
Critical Control: All open-vessel manipulations must be performed within a certified chemical fume hood.
Storage Mandate: Cold Chain (2–8°C), Hygroscopic—store under inert gas (Argon/Nitrogen) if seal is broken.
Chemical Profile & Hazard Analysis
Understanding the specific hazards of Ethyl (E)-3-(thiazol-5-yl)acrylate is prerequisite to safe handling. This compound combines an acrylate Michael acceptor motif with a thiazole heterocycle, increasing its reactivity toward biological nucleophiles (e.g., proteins), which drives its irritation and sensitization potential.
May liquefy at ambient temps; handle with spatula or pipette.
Solubility
DMSO, Methanol, DCM
Use compatible solvents for cleaning (avoid water initially).
Storage Temp
2–8°C
Keep refrigerated; equilibrate to RT before opening to prevent condensation.
Personal Protective Equipment (PPE) Strategy
The acrylate moiety is a known contact allergen. Standard latex gloves are insufficient due to the permeation potential of acrylates and organic solvents used in conjunction.
PPE Selection Matrix
Hand Protection:Double-gloving is recommended.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (minimum 5 mil) or Neoprene.
Rationale: Thiazole derivatives can penetrate thin nitrile; double gloving provides a breakthrough time buffer >30 minutes.
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate if the substance is in solution or oil form due to splash risk.
Respiratory Protection:
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
Secondary (Spill/Outside Hood): NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 pre-filter recommended for solids).
Body Protection: Lab coat (100% cotton or Nomex) with long sleeves; closed-toe chemical-resistant shoes.
Operational Handling Protocols
A. Receipt & Storage Workflow
Inspection: Upon receipt, verify the container seal is intact. Check the temperature logger if shipped cold.
Labeling: Mark the container with the date received and the date opened.
Storage: Place immediately in a dedicated flammables/toxics refrigerator (2–8°C).
Best Practice: Store inside a secondary container (desiccator or sealed bag) with desiccant packets to prevent hydrolysis of the ester.
B. Safe Weighing & Transfer
Equilibration: Allow the container to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing inside the cold bottle, which degrades the acrylate.
Transfer:
Place the balance inside the fume hood or use a localized powder containment hood.
Use a disposable anti-static weighing boat.
If the substance has liquefied/oiled, use a glass Pasteur pipette. Do not use plastic syringes without verifying chemical compatibility (acrylates can swell rubber plungers).
Immediately reseal the stock container with Parafilm or electrical tape.
C. Reaction Setup (Signaling Pathway & Logic)
The following diagram illustrates the safe handling lifecycle, emphasizing the critical decision points for containment and waste.
Figure 1: Operational lifecycle for Ethyl (E)-3-(thiazol-5-yl)acrylate, ensuring moisture control and exposure prevention.
Emergency Response & Decontamination
Accidental Spill (Solid/Liquid)
Evacuate: Clear the immediate area of personnel.
PPE Up: Don chemical goggles, double gloves, and a respirator if outside the hood.
Contain:
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
Liquid/Oil: Absorb with vermiculite or sand. Do not use sawdust (flammability risk).
Clean: Scrub the area with soap and water, followed by an ethanol wipe.
Disposal: Label debris as "Hazardous Waste: Thiazole Acrylate Contaminated."
Exposure First Aid
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[4] Seek medical attention.
Skin Contact: Wash with copious soap and water. Do not use alcohol/solvents on skin (increases absorption).
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.
Waste Disposal & Logistics
Never dispose of this compound down the drain. It is toxic to aquatic life and an organic pollutant.
Segregation: Collect in a "Non-Halogenated Organic" waste stream (unless mixed with halogenated solvents).
Labeling: clearly identify the contents as "Ethyl (E)-3-(thiazol-5-yl)acrylate" and list hazards (Irritant, Toxic).
Container: High-density polyethylene (HDPE) or glass containers are suitable. Ensure the cap is vented if there is a risk of reaction/polymerization in the waste bottle.
References
PubChem. (n.d.). Compound Summary: Thiazole Derivatives. National Library of Medicine. Retrieved from [Link]